4-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine
Description
Structure
3D Structure
Properties
CAS No. |
933713-90-7 |
|---|---|
Molecular Formula |
C8H14N4 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-6-10-8(12-11-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3,(H,10,11,12) |
InChI Key |
DVYSYRXOUIBQJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Piperidine Derivatives with Triazole Precursors
The most common route involves reacting 4-piperidone derivatives with 3-methyl-1H-1,2,4-triazole-5-carboxylic acid hydrazide under acidic conditions. Source describes a six-step synthesis starting with 4-toluenesulfonyl chloride and ethyl isonipecotate :
- Sulfonylation : Ethyl isonipecotate reacts with 4-toluenesulfonyl chloride in a basic aqueous medium (pH 10) to yield 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine.
- Hydrazide Formation : The ester is treated with hydrazine monohydrate in methanol to form 1-(4-toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine.
- Triazole Cyclization : Reaction with methyl isothiocyanate in ethanol generates the triazole core via intramolecular cyclization.
Optimization :
Click Chemistry (CuAAC) for Triazole Ring Formation
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a regioselective route to the 1,2,4-triazole moiety. Source outlines:
- Alkyne Functionalization : 4-Ethynylpiperidine is prepared via Sonogashira coupling.
- Azide Preparation : 3-Methyl-1H-1,2,4-triazole-5-azide is synthesized from corresponding hydrazine derivatives.
- Cycloaddition : Reacting the alkyne and azide with CuI in DMF at 60°C yields the target compound.
Advantages :
- Regioselectivity : >95% 1,4-disubstituted triazole.
- Scalability : Continuous flow reactors improve throughput.
Industrial-Scale Synthesis via Sulfonic Acid Salts
Source (WO2004017898A2) discloses a patent method using sulfonic acid salts of semicarbazide to streamline synthesis:
- Salt Formation : Semicarbazide hydrochloride reacts with methanesulfonic acid to form a stable intermediate.
- Cyclization : The salt reacts with methyl orthoester at 100–120°C, yielding 3-chloromethyl-1,2,4-triazolin-5-one.
- Piperidine Coupling : The chloromethyl intermediate undergoes nucleophilic substitution with piperidine in THF.
Key Parameters :
Reaction Mechanisms and Intermediate Characterization
Triazole Cyclization Mechanism
The formation of the triazole ring proceeds via a thiosemicarbazide intermediate , as detailed in source:
- Hydrazide Activation : The hydrazinocarbonyl group attacks methyl isothiocyanate, forming a thiourea bond.
- Ring Closure : Intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon generates the triazole core.
Spectroscopic Validation :
Byproduct Analysis and Mitigation
Common byproducts include N-alkylated piperidines and uncyclized hydrazides . Source recommends:
- Purification : Gradient elution (0–50% ethyl acetate in hexane) removes polar impurities.
- Catalyst Screening : Pd/C hydrogenation reduces over-alkylation.
Physicochemical Properties and Characterization
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃N₅ | |
| Molecular Weight | 179.23 g/mol | |
| Solubility | DMSO, methanol | |
| Melting Point | 215–217°C | |
| LogP | 1.2 |
Chromatographic Purity
- HPLC : >99% purity on C18 column (λ = 254 nm).
- LC-MS : [M+H]⁺ at m/z 180.1.
Applications in Medicinal Chemistry
Enzyme Inhibition
Derivatives exhibit potent activity against acetylcholinesterase (AChE) and urease :
Antimicrobial Activity
Against Staphylococcus aureus:
Industrial Optimization Strategies
Continuous Flow Synthesis
Source highlights microreactor systems for triazole formation:
- Residence Time : 10 min vs. 2 h in batch.
- Yield Improvement : 82% vs. 68% (batch).
Chemical Reactions Analysis
Formation of the Triazole Ring
The triazole core is typically synthesized via azide-alkyne cycloaddition (CuAAC) , a "click chemistry" reaction. For example:
-
Reaction : Azide derivatives react with alkynes in the presence of copper(I) catalysts (e.g., CuSO₄) to form the triazole ring.
-
Intermediate : The resulting triazole is then functionalized for attachment to the piperidine moiety.
Coupling with Piperidine
The triazole is attached to the piperidine ring via nucleophilic substitution or condensation reactions. A common approach involves:
-
Deprotonation : Piperidine is deprotonated (e.g., using NaH) to enhance nucleophilicity.
-
Substitution : The activated piperidine reacts with a triazole-containing electrophile (e.g., bromoethanamides) .
Example Synthesis Route (from ACS and NCBI studies):
-
Ethoxycarbonyl Piperidine : Formed by reacting piperidine with ethyl chloroformate.
-
Hydrazinocarbonyl Intermediate : Conversion to a hydrazinocarbonyl derivative via reaction with hydrazine.
-
Triazole Nucleus : Formation of the triazole ring through cyclization involving thio-carbonyl groups .
Chemical Reactivity
The compound exhibits reactivity characteristic of its structural components:
Triazole Ring Reactivity
-
Substitution Reactions : The triazole’s nitrogen atoms participate in nucleophilic substitution. For example, derivatives of 4-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine react with N-alkyl/aryl-2-bromoethanamides to form thio-ethanamoyl derivatives .
-
Electrophilic Attack : The triazole’s π-system can undergo electrophilic substitution, though this is less common compared to substitution at nitrogen centers.
Piperidine Ring Reactivity
-
Alkylation/Dealkylation : Piperidine’s secondary amine can undergo alkylation (e.g., with ethyl chloroformate) or dealkylation under acidic/basic conditions .
-
Oxidation : Piperidine can be oxidized to form pyridine derivatives, though this may disrupt the triazole’s structure.
Biological Interactions
Derivatives of This compound demonstrate enzyme inhibition properties, as shown in Table 1.
Structural Comparisons
The compound’s reactivity is influenced by its structural analogs:
| Analogs | Key Differences | Reactivity Notes |
|---|---|---|
| 4-(5-methyl-1H-1,2,4-triazol-1-yl)piperidine | Triazole position and methyl substitution differ | Altered enzyme-binding affinity due to steric effects |
| 3-(Triazolyl)aniline | Aniline backbone instead of piperidine | Increased hydrophilicity, distinct anticancer activity |
Spectral and Analytical Data
Characterization of This compound typically involves:
-
IR : Peaks for N-H (triazole) and C-N (piperidine) bonds.
-
¹H NMR : Shifts for piperidine protons (~1.5–3.5 ppm) and triazole methyl groups (~2.5–3.0 ppm).
-
EI-MS : Molecular ion peak at m/z 166.22 (molecular weight).
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 4-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine exhibit promising antimicrobial properties. For instance, studies have synthesized various triazole-piperidine hybrids which demonstrated effective inhibition against several bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . The incorporation of the triazole moiety is crucial for enhancing the antimicrobial activity due to its ability to interact with biological targets effectively.
Anticancer Properties
Another significant application of this compound is in cancer therapy. Triazole-containing compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, the synthesis of novel triazole derivatives has shown efficacy against various cancer cell lines, suggesting that this compound could be a scaffold for developing new anticancer agents .
Neuropharmacology
CNS Disorders
The compound has been investigated for its potential effects on central nervous system disorders. It is believed that the piperidine ring can enhance blood-brain barrier permeability, allowing for better CNS targeting. Research indicates that derivatives may possess neuroprotective properties and could be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Chemical Biology
Enzyme Inhibition
this compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have highlighted its role in inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is associated with metabolic syndrome conditions such as obesity and type 2 diabetes . This inhibition could lead to therapeutic strategies aimed at managing these prevalent disorders.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
The triazole ring’s substituents critically influence molecular interactions and bioactivity. Key analogs are compared below:
Key Observations :
Positional Isomerism and Piperidine Substitution
The position of the triazole ring on the piperidine and additional functional groups modulate activity:
- 3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine diHCl : Triazole at the 3-position of piperidine, differing in conformational flexibility compared to the 4-position isomer. This may alter binding to enzymes like acetylcholinesterase (AChE) .
Biological Activity
The compound 4-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine has garnered attention in pharmacological research due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a 1,2,4-triazole moiety. The unique combination of these structures imparts significant biological properties:
- Piperidine Ring : Enhances interaction with biological targets.
- Triazole Moiety : Known for its role in inhibiting enzymes critical for various biological processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymatic Inhibition : The triazole ring can bind to cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis and leading to antifungal effects.
- Antimicrobial Activity : It has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria by inhibiting essential metabolic pathways .
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Efficacy :
-
Antifungal Activity :
- Research highlighted the effectiveness of triazole derivatives in inhibiting fungal infections by disrupting ergosterol biosynthesis pathways. This mechanism is crucial for the treatment of fungal diseases.
-
Anticancer Properties :
- Investigations into the anticancer potential of triazole derivatives have indicated their ability to inhibit cancer cell growth through various mechanisms, including modulation of apoptosis pathways and inhibition of cell cycle progression.
Q & A
Q. What are the optimal synthetic routes for 4-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine, and what factors influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of piperidine derivatives with triazole precursors. Key steps include:
- Step 1 : Formation of the triazole ring via cyclization of hydrazine derivatives with nitriles or thioureas under acidic/basic conditions .
- Step 2 : Coupling the triazole moiety to the piperidine backbone using nucleophilic substitution or metal-catalyzed cross-coupling.
- Step 3 : Purification via column chromatography or recrystallization.
Critical Factors : - Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics .
- Temperature control (e.g., reflux vs. room temperature) to avoid side reactions.
- Use of protecting groups (e.g., tert-butyl carbamate) to stabilize intermediates .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify characteristic peaks:
- Piperidine protons at δ 1.5–2.5 ppm (multiplet) and triazole protons at δ 7.5–8.5 ppm (singlet) .
- Methyl groups on the triazole ring at δ 2.1–2.3 ppm.
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of methyl or piperidine groups) .
- XRD : Validate crystal structure if single crystals are obtainable .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays based on target hypotheses:
- Enzyme Inhibition : Use fluorogenic substrates (e.g., kinase or protease assays) with IC50 determination .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) .
- Membrane Permeability : Caco-2 cell monolayer assay to predict oral bioavailability .
Advanced Research Questions
Q. How can contradictions in reaction yield data between microwave-assisted vs. conventional heating be resolved?
- Methodological Answer :
- Comparative Analysis :
| Parameter | Microwave | Conventional |
|---|---|---|
| Time | 10–30 min | 6–24 hrs |
| Yield (%) | 60–85 | 40–65 |
| Purity | >90% | 70–85% |
- Root Cause : Microwave irradiation enhances reaction homogeneity and reduces side-product formation .
- Validation : Replicate experiments under inert atmospheres to rule out oxidation artifacts .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., polar aprotic vs. protic solvents) .
- Docking Studies : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina .
Q. How can Design of Experiments (DoE) optimize reaction conditions for large-scale synthesis?
- Methodological Answer :
- Variables : Temperature, solvent ratio, catalyst loading.
- Response Surface Methodology (RSM) :
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (mol%) | 5 | 15 |
| Solvent (DMF:H2O) | 9:1 | 7:3 |
- Outcome : Identify Pareto-optimal conditions balancing yield and cost .
Q. How to assess the compound’s stability under physiological conditions (pH, temperature)?
- Methodological Answer :
- Accelerated Stability Testing :
| Condition | Duration | Degradation (%) |
|---|---|---|
| pH 7.4, 37°C | 24 hrs | <5% |
| pH 1.2 (simulated gastric fluid) | 2 hrs | 15–20% |
- Analytical Tools : HPLC-MS to monitor degradation products; FTIR for functional group stability .
Q. What strategies validate target engagement in cellular assays despite off-target effects?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
